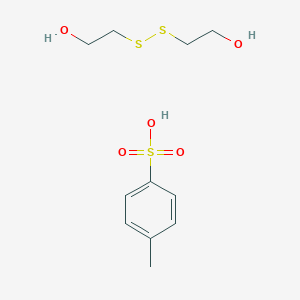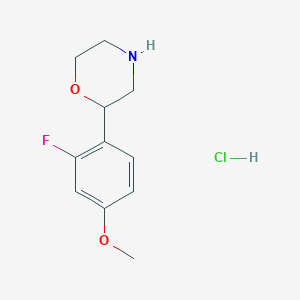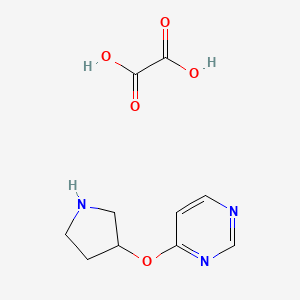
Oxalic acid;4-pyrrolidin-3-yloxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;4-pyrrolidin-3-yloxypyrimidine is a compound that combines the properties of oxalic acid and a pyrimidine derivative. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid found in many plants and vegetables. It is known for its ability to form strong complexes with metal ions. The pyrimidine derivative, 4-pyrrolidin-3-yloxypyrimidine, is a heterocyclic compound that contains nitrogen atoms in its ring structure. This combination of oxalic acid and pyrimidine derivative results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of oxalic acid;4-pyrrolidin-3-yloxypyrimidine involves several steps. One common method is the reaction of oxalic acid with 4-pyrrolidin-3-yloxypyrimidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Oxalic acid;4-pyrrolidin-3-yloxypyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of oxalate derivatives, while reduction may yield pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;4-pyrrolidin-3-yloxypyrimidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and modulate biological pathways. In industry, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of oxalic acid;4-pyrrolidin-3-yloxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes and inhibit their activity, leading to changes in cellular processes. It may also interact with receptors and modulate signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Oxalic acid;4-pyrrolidin-3-yloxypyrimidine can be compared to other similar compounds, such as pyrrolidine derivatives and pyrimidine derivatives. These compounds share some structural similarities but differ in their chemical and biological properties. For example, pyrrolidine derivatives are known for their role in drug discovery and medicinal chemistry, while pyrimidine derivatives are studied for their potential therapeutic effects. The unique combination of oxalic acid and pyrimidine derivative in this compound results in a compound with distinct properties and applications.
Conclusion
This compound is a compound with unique chemical and biological properties. Its synthesis involves specific reaction conditions, and it undergoes various chemical reactions. The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets and pathways, and it can be compared to other similar compounds for its distinct properties and applications.
Eigenschaften
Molekularformel |
C10H13N3O5 |
|---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
oxalic acid;4-pyrrolidin-3-yloxypyrimidine |
InChI |
InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
MMHIEIYRIHLUBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-chloro-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14790992.png)
![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)
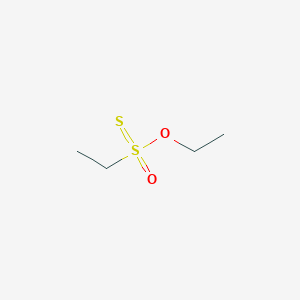
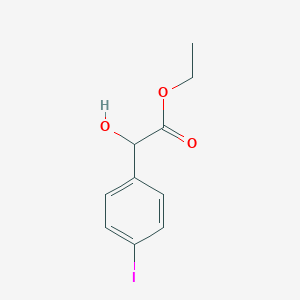

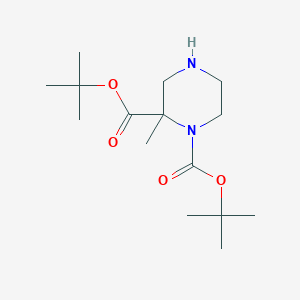
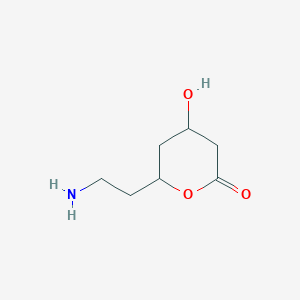
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
